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Compound of Interest

Compound Name: 1-Amino-3-morpholinopropan-2-ol

Cat. No.: B2964380

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Amino-3-
morpholinopropan-2-ol, a key intermediate in pharmaceutical synthesis. Given the limited
availability of public experimental spectra for this specific molecule, this guide leverages high-
fidelity predicted data to offer a comprehensive characterization. This approach is invaluable for
researchers in confirming the identity and purity of synthesized batches and for the elucidation
of related structures. The data presented herein is generated using advanced computational
algorithms, providing a robust framework for spectroscopic analysis in drug development.

Molecular Structure and Spectroscopic Overview

1-Amino-3-morpholinopropan-2-ol possesses a unique combination of functional groups: a
primary amine, a secondary alcohol, and a morpholine ring. Each of these moieties contributes
distinct signals in various spectroscopic techniques, allowing for a thorough structural
confirmation.

The following diagram illustrates the chemical structure of 1-Amino-3-morpholinopropan-2-
ol, with atom numbering for unambiguous NMR assignments.

Caption: Structure of 1-Amino-3-morpholinopropan-2-ol with numbering.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is crucial for confirming its identity.
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Predicted Mass Spectrum Data

m/z (Predicted) Relative Intensity Proposed Fragment lon
161.13 High [M+H]* (Molecular lon)
144.13 Moderate [M+H - NHs]*+

101.09 High [Morpholinomethyl]*

86.08 Moderate [Morpholine]*

74.06 Moderate [CsHsNO]*

Interpretation of the Mass Spectrum

The predicted mass spectrum is expected to show a prominent molecular ion peak [M+H]* at
m/z 161.13, corresponding to the protonated molecule (C7H16N202 + H)*. A key fragmentation
pathway involves the loss of ammonia (NHs) from the primary amine, resulting in a peak at m/z
144.13. The high-intensity peak at m/z 101.09 is characteristic of the stable morpholinomethyl
cation, formed by cleavage of the C-C bond adjacent to the hydroxyl group. The presence of a
peak at m/z 86.08 would indicate the formation of the morpholine radical cation. Another
significant fragment at m/z 74.06 likely arises from the cleavage of the bond between the
propanol backbone and the morpholine ring.

Experimental Protocol: Electrospray lonization Mass Spectrometry (ESI-MS)

Sample Preparation: Dissolve approximately 1 mg of 1-Amino-3-morpholinopropan-2-ol in
1 mL of a suitable solvent such as methanol or acetonitrile.

Instrument Setup: Use an ESI-MS system in positive ion mode.

Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 pL/min.

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm~?)

. Vibration Type Functional Group
(Predicted)

3400-3200 (broad) O-H stretch, N-H stretch Alcohol, Primary Amine

2950-2850 C-H stretch Aliphatic

1590-1490 N-H bend Primary Amine

1450-1350 C-H bend Aliphatic

1115-1085 C-O stretch Secondary Alcohol
1115-1085 C-N stretch Tertiary Amine (Morpholine)
1115-1085 C-O-C stretch Ether (Morpholine)

Interpretation of the IR Spectrum

The IR spectrum is predicted to be dominated by a broad absorption band in the 3400-3200
cm~1 region, which is characteristic of the overlapping O-H and N-H stretching vibrations of the
alcohol and primary amine groups, respectively. The presence of aliphatic C-H bonds is
confirmed by the stretching vibrations in the 2950-2850 cm~* range and bending vibrations
between 1450-1350 cm~1. The N-H bending of the primary amine is expected to appear in the
1590-1490 cm~1 region. A strong, complex band around 1115-1085 cm~1 is anticipated, arising
from the C-O stretching of the secondary alcohol, as well as the C-N and C-O-C stretching
vibrations of the morpholine ring.

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR)
Spectroscopy

e Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR
crystal.

e Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.
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» Data Acquisition: Collect the spectrum over a range of 4000-400 cm~* with a resolution of 4

cm™1,

e Background Correction: Perform a background scan prior to sample analysis to subtract the
atmospheric and instrument background.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a
molecule.

'H NMR Spectroscopy

Predicted *H NMR Chemical Shifts (in CDCls, 400 MHz)

Atom Number Chemical Sl?iﬁ Multiplicity Integration
(ppm) (Predicted)
H on N10' 2.5-3.0 (broad) s 2H
H on O9' 2.0-2.5 (broad) S 1H
Hon C2, C6 3.6-3.8 t 4H
Hon C3, C5 2.4-2.6 t 4H
Hon C7' 2.6-2.8 m 2H
Hon C8' 3.8-4.0 m 1H
Hon C11' 2.3-25 m 2H

Interpretation of the *H NMR Spectrum

The *H NMR spectrum is predicted to show broad singlets for the exchangeable protons of the
primary amine (N10'-H) and the hydroxyl group (O9'-H), typically in the 2.0-3.0 ppm region. The
morpholine ring protons are expected to appear as two triplets: one for the protons on the
carbons adjacent to the oxygen (C2-H, C6-H) around 3.6-3.8 ppm, and another for the protons
on the carbons adjacent to the nitrogen (C3-H, C5-H) around 2.4-2.6 ppm. The protons of the
propanol backbone will present as multiplets. The methine proton on the carbon bearing the
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hydroxyl group (C8'-H) is expected to be the most downfield of the backbone protons, around
3.8-4.0 ppm. The methylene protons adjacent to the primary amine (C7'-H) and the morpholine
nitrogen (C11'-H) are predicted to appear as multiplets in the 2.3-2.8 ppm range.

3C NMR Spectroscopy

Predicted 13C NMR Chemical Shifts (in CDCls, 100 MHz)

Atom Number Chemical Shift (ppm) (Predicted)
C2,C6 67-69
C3,C5 53-55
cr 45-47
Cc8' 68-70
c11' 60-62

Interpretation of the 13C NMR Spectrum

The 3C NMR spectrum is predicted to show five distinct signals. The carbons of the morpholine
ring adjacent to the oxygen (C2, C6) are expected to resonate around 67-69 ppm, while those
adjacent to the nitrogen (C3, C5) will be further upfield at approximately 53-55 ppm. In the
propanol chain, the carbon bearing the hydroxyl group (C8') is predicted to be the most
downfield, around 68-70 ppm. The carbon adjacent to the primary amine (C7') is expected at
45-47 ppm, and the carbon adjacent to the morpholine nitrogen (C11'") is predicted to be in the
60-62 ppm range.

Experimental Protocol: NMR Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls, D20, or DMSO-ds) in an NMR tube.

e Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

¢ 1H NMR Acquisition: Acquire the *H NMR spectrum using a standard pulse program.
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e 13C NMR Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse
sequence.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

Conclusion

This technical guide provides a detailed spectroscopic characterization of 1-Amino-3-
morpholinopropan-2-ol based on predicted data. The analysis of the predicted MS, IR, *H
NMR, and 3C NMR spectra offers a comprehensive understanding of the structural features of
this molecule. The provided experimental protocols serve as a practical reference for
researchers working on the synthesis and analysis of this and related compounds in the field of
drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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